2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile
Description
Properties
IUPAC Name |
2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-1-5-2-7(3-5)10(8,9)4-5/h2-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDJQUCQHTQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1S(=O)(=O)C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific reaction conditions, such as high temperature and pressure, to form the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce sulfones or sulfoxides, while reduction can lead to the formation of amines or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, materials, and coatings. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism by which 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related bicyclic or heterocyclic systems:
Biological Activity
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile, also known as a bicyclic compound, is characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical structure of 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile can be represented as follows:
- IUPAC Name : 2-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile 2,2-dioxide
- CAS Number : 2309462-41-5
- Molecular Formula : C5H6N2O2S
- Molecular Weight : 158.18 g/mol
- Melting Point : 210–212 °C
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. For example, one method involves the formation of the bicyclic ring system from suitable precursors followed by the introduction of the carbonitrile group through nitrilation reactions .
The biological activity of 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile is thought to stem from its ability to interact with various molecular targets within biological systems. The bicyclic structure may facilitate binding to specific receptors or enzymes, potentially leading to modulation of biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, studies have shown that bicyclic azabicyclo compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Anticancer Properties
There is emerging evidence suggesting that bicyclic compounds may possess anticancer activity. For example, derivatives of azabicyclo compounds have been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of azabicyclo compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications for treating infections caused by resistant strains .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of azabicyclo derivatives, including 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell proliferation pathways, highlighting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Lithium; 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate | Antidepressant effects | Modulation of neurotransmitter systems |
| 2-Thia-1-azabicyclo[3.3.0]octane derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |
| 4-Aminobutyric acid derivatives | Neuroprotective | GABA receptor modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
